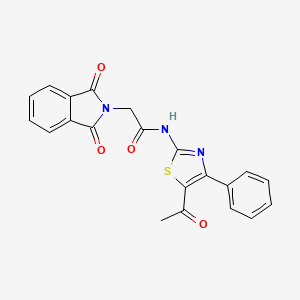

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O4S/c1-12(25)18-17(13-7-3-2-4-8-13)23-21(29-18)22-16(26)11-24-19(27)14-9-5-6-10-15(14)20(24)28/h2-10H,11H2,1H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXGIARLKYGUQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the phenyl group and the acetyl group. The final step involves coupling the thiazole derivative with the isoindolinone derivative under specific reaction conditions, such as the use of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the acetyl group.

Reduction: Reduction reactions may target the carbonyl groups present in the acetyl and isoindolinone moieties.

Substitution: The phenyl group and the thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole and isoindole have shown effectiveness against a variety of bacterial strains.

Key Findings:

- In vitro Evaluation: Compounds were tested against both Gram-positive and Gram-negative bacteria. The diameter of inhibition zones (DIZ) was measured to assess efficacy.

- Notable Results: Certain derivatives demonstrated DIZ values exceeding 20 mm against pathogens such as Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

Anticancer Properties

The compound has also been explored for its anticancer potential. Research indicates that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms.

Mechanisms of Action:

- Cell Cycle Arrest: Some studies suggest that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis.

- Molecular Docking Studies: Computational analyses have shown promising binding affinities to targets involved in cancer progression, such as protein kinases .

Case Study:

A specific derivative was tested against several cancer cell lines, including SNB-19 and OVCAR-8. The results indicated percent growth inhibitions (PGIs) ranging from 70% to 86%, showcasing its potential as a therapeutic agent .

Neuroprotective Effects

Emerging evidence suggests that compounds related to N-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide may possess neuroprotective properties.

Research Insights:

- Acetylcholinesterase Inhibition: Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s.

- In vitro Assays: One study reported an IC50 value of 2.7 µM for a related compound, indicating strong inhibitory activity against AChE .

Summary of Applications

| Application | Mechanism/Effect | Notable Findings |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | DIZ > 20 mm against S. aureus |

| Anticancer | Induction of apoptosis and cell cycle arrest | PGIs of 70%-86% against cancer cell lines |

| Neuroprotective | AChE inhibition | IC50 = 2.7 µM for related compounds |

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Features and Substituent Variations

Key comparisons include:

Table 1: Structural and Functional Comparisons

Key Research Findings

Electronic and Steric Effects of Substituents

- Thiazole vs. Benzothiazole/Other Heterocycles: The target’s thiazole core (vs. The 5-acetyl group may increase electron-withdrawing effects compared to 6-CF₃ in EP348550A1, altering binding interactions .

- Dioxoisoindolinyl vs. Azoles/Pyridines: The dioxoisoindolinyl group () offers two ketone oxygens for hydrogen bonding, contrasting with the pyridin-4-yl () or quinoline groups, which prioritize π-π stacking .

Biological Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies concerning this compound.

Synthesis

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves the reaction of thiazole derivatives with isoindoline diones. The synthetic pathway may include several steps such as:

- Preparation of Thiazole Derivative : The thiazole ring is formed through cyclization reactions involving appropriate precursors.

- Formation of Isoindoline Dione : Isoindoline diones are synthesized via cyclization of phthalic anhydride derivatives.

- Acetamide Formation : The final compound is obtained by acylation reactions between the thiazole and isoindoline moieties.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing thiazole and isoindoline moieties have shown promising anticancer activity:

- Cytotoxicity Assays : The MTT assay was employed to evaluate the cytotoxic effects against HeLa and MCF-7 cell lines. Compounds with similar structural features demonstrated IC50 values ranging from 29 μM to 73 μM, indicating moderate to high potency against these cancer types .

The anticancer activity of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide may be attributed to its ability to induce apoptosis in cancer cells. This is facilitated through the following mechanisms:

- Inhibition of CDK9 : Some thiazole derivatives have been identified as potent inhibitors of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell cycle progression .

- Apoptotic Pathway Activation : The compound potentially directs tumor cells towards apoptotic pathways, as evidenced by caspase activation assays performed on treated cell lines .

Structure-Activity Relationship (SAR)

The biological activity of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can be influenced by structural modifications:

| Structural Feature | Effect on Activity |

|---|---|

| Substituents on Thiazole | Altered lipophilicity and target interaction |

| Isoindoline Modifications | Enhanced binding affinity to biological targets |

Research indicates that slight modifications in the thiazole or isoindoline structures can lead to significant changes in their biological activities, emphasizing the importance of SAR studies in drug design .

Case Studies

- Thiadiazole Derivatives : A study focusing on thiadiazole derivatives revealed that compounds with dual functional groups exhibited enhanced cytotoxicity against HeLa cells, suggesting a synergistic effect when combined with other pharmacophores .

- Phthalimide-Thiadiazole Hybrids : Research on hybrid compounds showed that those incorporating phthalimide structures alongside thiazoles demonstrated improved cytotoxic profiles compared to their single-component counterparts .

Q & A

Basic Research Question

- Column Chromatography : Use silica gel with gradient elution (petroleum ether to ethyl acetate) to separate polar byproducts. Evidence shows 70:30 ratios resolve thiadiazole-phthalimide hybrids effectively .

- TLC Monitoring : Employ chloroform/methanol (9:1) as a mobile phase for rapid reaction tracking .

- Recrystallization : Ethanol-DMF mixtures yield high-purity crystals by removing unreacted maleimide precursors .

What strategies are used to evaluate bioactivity, and how can contradictory assay results be reconciled?

Advanced Research Question

- Enzyme Inhibition Assays : For lipoxygenase or protease targets, use kinetic assays (e.g., UV-Vis monitoring of substrate conversion) with IC₅₀ calculations .

- Cellular Models : Test anti-proliferative activity in cancer cell lines (e.g., MTT assays) with triplicate replicates to minimize variability .

- Data Reconciliation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to distinguish false positives .

Which analytical techniques are critical for confirming the compound’s structural integrity?

Basic Research Question

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL refinement .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., m/z 455 [M⁺] for nitro-substituted derivatives) with <2 ppm error .

- Multinuclear NMR : Assign quaternary carbons via ¹³C-DEPT and HMBC correlations, particularly for the acetyl-thiazole moiety .

How can the reaction mechanism of the thiazole ring formation be elucidated?

Advanced Research Question

- Isotopic Labeling : Use ¹⁵N-thiourea to track nitrogen incorporation into the thiazole ring via MS/MS fragmentation .

- Kinetic Studies : Monitor intermediate formation (e.g., maleimide-thiourea adducts) using in-situ FTIR or Raman spectroscopy .

- Computational Mapping : Perform DFT calculations (e.g., Gaussian) to identify transition states and rate-determining steps in the cyclocondensation pathway .

What are the best practices for scaling up synthesis without compromising purity?

Advanced Research Question

- Flow Chemistry : Implement continuous-flow reactors to maintain consistent reflux conditions and reduce side reactions .

- Green Solvents : Substitute acetic acid with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time .

How can researchers differentiate polymorphic forms of this compound, and what implications do they have?

Advanced Research Question

- PXRD Analysis : Compare experimental diffractograms with simulated patterns from single-crystal data to identify polymorphs .

- Thermal Studies : Perform DSC/TGA to detect melting point variations and solvent-free vs. solvate forms .

- Bioavailability Testing : Assess dissolution rates of polymorphs in simulated biological fluids to correlate structure-pharmacokinetic relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.